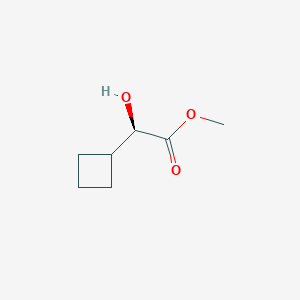

Ethyl 4-formyl-1-propylpyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 4-formyl-1-propylpyrazole-3-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .Molecular Structure Analysis

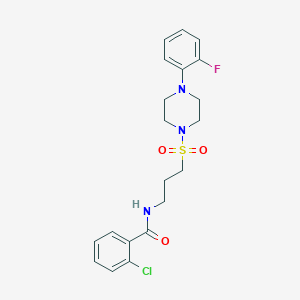

The molecular structure of pyrazole derivatives, including this compound, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .Physical And Chemical Properties Analysis

Pyrazoles, including this compound, have diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles diverse and valuable properties .Applications De Recherche Scientifique

Synthesis of Complex Chemical Compounds

- Research has demonstrated the synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate and its derivatives, elucidating structures and mechanisms, highlighting the chemical's utility in creating complex compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

- Ethyl 3(5)-formylpyrazole-5(3)-carboxylate was used as a starting material for synthesizing pyrazolo[5,1-c][1,4]benzodiazepines, showcasing the chemical's role in producing aza analogs of antitumor antibiotics (Melani, Cecchi, & Filacchioni, 1984).

Corrosion Inhibition

- New bipyrazole derivatives, including ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-4-carboxylate, have been synthesized and used as additives to protect C38 steel from corrosion in acidic solutions. These studies indicate the potential of ethyl 4-formyl-1-propylpyrazole-3-carboxylate derivatives in industrial applications (Zarrok et al., 2012).

Antimicrobial Properties

- A study on 1,3-Diaryl-4-formylpyrazoles revealed that derivatives of this compound exhibited moderate antibacterial activity against Gram-positive bacteria and moderate antifungal activity against certain fungi, providing insight into the chemical's potential in developing new antimicrobial agents (Sharma et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propriétés

IUPAC Name |

ethyl 4-formyl-1-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-5-12-6-8(7-13)9(11-12)10(14)15-4-2/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFQNYGCKNXAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)OCC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione](/img/structure/B2733188.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2733189.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2733191.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)

![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)